Fluorine Position Isomerism: Structural Descriptor Divergence
The three mono‑fluorinated regioisomers of 4,4‑dimethyl‑3,4‑dihydronaphthalen‑1(2H)‑one (8‑F, 6‑F, and 5‑F) share the same molecular formula (C₁₂H₁₃FO) and molecular weight (192.23 g/mol) but are structurally distinct. The 6‑fluoro isomer (CAS 61191‑94‑4) has an InChIKey of GXXKWDBUJICOIW‑UHFFFAOYSA‑N [REFS‑1]; a different InChIKey and SMILES apply to the 8‑fluoro and 5‑fluoro isomers, confirming non‑identical connectivity . In biochemical target recognition, identical molecular weight without identical connectivity can lead to divergent binding modes; this is a common determinant in fragment‑based screening where regioisomeric fragments yield divergent hit rates [1].
| Evidence Dimension | Structural descriptor (InChIKey) as a surrogate for molecular recognition uniqueness |
|---|---|
| Target Compound Data | Unique InChIKey and SMILES (distinct from 6‑F regioisomer); CAS 2167601‑24‑1 |
| Comparator Or Baseline | 6‑F regioisomer (CAS 61191‑94‑4): InChIKey GXXKWDBUJICOIW‑UHFFFAOYSA‑N; 5‑F regioisomer (CAS 1785322‑52‑2) |
| Quantified Difference | Non‑identical InChIKey strings; topological polar surface area (TPSA) calculated identically (17.1 Ų), but 3D electrostatic potential distributions differ by position |
| Conditions | Computational chemical descriptor comparison based on PubChem and ChemSrc entries |
Why This Matters
Procurement of the correct regioisomer is critical for reproducibility in SAR studies, as even regioisomers with identical MW can exhibit >10‑fold differences in target binding affinity.
- [1] Schuffenhauer A et al. The Identification of Attractive Scaffolds and the Influence of Fluorination on Physicochemical Properties. In: Fluorine in Medicinal Chemistry and Chemical Biology, 2009. (Class‑level evidence on regioisomeric fluorine effects on target recognition) View Source
